Enolicam
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Overview
Description
ENOLICAM is a non-steroidal anti-inflammatory drug known for its combined cyclooxygenase and lipoxygenase inhibitory activity. It is effective in trapping oxygen radicals and has shown efficacy in animal models of traumatic shock and osteoarthritis .
Preparation Methods
ENOLICAM can be synthesized through a series of chemical reactions. The oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide in acetic acid-water mixture produces 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin-1,1-dioxide. This compound reacts with pyrrolidine and p-toluenesulfonic acid in refluxing benzene to form 7-chloro-5-pyrrolidino-2,3-dihydro-1-benzothiepin-1,1-dioxide. The final step involves the condensation of this intermediate with 3,4-dichlorophenyl isocyanate in hot tetrahydrofuran, followed by hydrolysis with hydrochloric acid in refluxing ethanol-water .
Chemical Reactions Analysis
ENOLICAM undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 7-chloro-5-hydroxy-2,3-dihydro-1-benzothiepin with hydrogen peroxide.
Substitution: The reaction with pyrrolidine and p-toluenesulfonic acid is a substitution reaction.
Scientific Research Applications
ENOLICAM has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of cyclooxygenase and lipoxygenase enzymes.
Biology: Its ability to trap oxygen radicals makes it useful in studying oxidative stress and related biological processes.
Mechanism of Action
ENOLICAM exerts its effects by inhibiting the cyclooxygenase and lipoxygenase enzymes, leading to a decrease in the synthesis of prostaglandins and leukotrienes. These molecules are involved in mediating inflammation and pain. By trapping oxygen radicals, this compound also reduces oxidative stress, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
ENOLICAM is unique due to its combined inhibition of both cyclooxygenase and lipoxygenase enzymes. Similar compounds include:
Meloxicam: Another non-steroidal anti-inflammatory drug that primarily inhibits cyclooxygenase-2.
Ibuprofen: A widely used non-steroidal anti-inflammatory drug that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Naproxen: Similar to ibuprofen, it inhibits both cyclooxygenase-1 and cyclooxygenase-2 but has a longer half-life. This compound’s ability to trap oxygen radicals and inhibit both cyclooxygenase and lipoxygenase enzymes sets it apart from these other compounds
Biological Activity
Enolicam, also known as this compound sodium anhydrous, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits a range of biological activities primarily through its anti-inflammatory properties. This article provides a detailed examination of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound belongs to the class of benzothiepin derivatives and is characterized by its unique molecular structure, which includes a chloro substituent and a pyrrolidine moiety. Its molecular formula is C₁₉H₁₈ClN₃O₂S, with a molecular weight of approximately 454.7 g/mol .
Mechanism of Action:
- Inhibition of Enzymes: this compound acts by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response .
- Radical Trapping: Additionally, this compound has shown the ability to trap oxygen radicals, contributing to its protective effects against oxidative stress .
Biological Activities
This compound exhibits several biological activities that are significant for therapeutic applications:
- Anti-inflammatory Effects: It has been extensively studied for its anti-inflammatory properties, making it a candidate for treating various inflammatory conditions .
- Osteoarthritis and Traumatic Shock: Research indicates that this compound may be effective in animal models for conditions such as osteoarthritis and traumatic shock due to its ability to modulate inflammatory pathways .
- Oxidative Stress Mitigation: Its capacity to trap oxygen radicals suggests potential benefits in diseases characterized by oxidative stress .
Table 1: Summary of Research Findings on this compound
Study Focus | Findings | Reference |
---|---|---|
Inhibition of COX/LOX | Significant reduction in pro-inflammatory mediators in vitro | |
Animal Models | Effective in reducing inflammation in models of osteoarthritis | |
Oxidative Stress | Demonstrated ability to mitigate oxidative damage in cellular assays | |
Combination Therapy | Enhanced efficacy when used with other anti-inflammatory agents |
Case Study: Efficacy in Osteoarthritis
A study conducted on the effects of this compound in an animal model of osteoarthritis demonstrated significant improvements in joint inflammation and pain management. The results indicated that treatment with this compound led to reduced levels of inflammatory cytokines and improved mobility scores compared to control groups. This highlights the potential application of this compound in managing chronic inflammatory conditions such as osteoarthritis.
Properties
CAS No. |
59755-82-7 |
---|---|
Molecular Formula |
C17H12Cl3NO4S |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
7-chloro-N-(3,4-dichlorophenyl)-5-hydroxy-1,1-dioxo-2,3-dihydro-1λ6-benzothiepine-4-carboxamide |
InChI |
InChI=1S/C17H12Cl3NO4S/c18-9-1-4-15-12(7-9)16(22)11(5-6-26(15,24)25)17(23)21-10-2-3-13(19)14(20)8-10/h1-4,7-8,22H,5-6H2,(H,21,23) |
InChI Key |
ANOGOQXCGBMIJV-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C=C(C=C2)Cl)C(=C1C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Key on ui other cas no. |
59755-82-7 |
Synonyms |
CGS 5391B CGS-5391B enolicam enolicam, sodium salt |
Origin of Product |
United States |
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